molecular formula C14H12BrNO3S2 B14125812 4-[(5E)-5-(4-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid

4-[(5E)-5-(4-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid

Cat. No.: B14125812
M. Wt: 386.3 g/mol
InChI Key: YPGDHNMSGUBRQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Thiazolidinebutanoic acid, 5-[(4-bromophenyl)methylene]-4-oxo-2-thioxo- is a heterocyclic compound that contains a thiazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Thiazolidinebutanoic acid, 5-[(4-bromophenyl)methylene]-4-oxo-2-thioxo- typically involves the reaction of thiazolidine derivatives with appropriate bromophenyl compounds under controlled conditions. One common method involves the condensation of 4-bromobenzaldehyde with thiazolidine-2,4-dione in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Thiazolidinebutanoic acid, 5-[(4-bromophenyl)methylene]-4-oxo-2-thioxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the bromophenyl moiety or the thiazolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-Thiazolidinebutanoic acid, 5-[(4-bromophenyl)methylene]-4-oxo-2-thioxo- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a valuable tool in biological research.

    Medicine: It has potential therapeutic applications as an anticancer, anti-inflammatory, and neuroprotective agent.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Thiazolidinebutanoic acid, 5-[(4-bromophenyl)methylene]-4-oxo-2-thioxo- involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, modulate signaling pathways, and induce apoptosis in cancer cells. The presence of the thiazolidine ring and the bromophenyl moiety contributes to its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-2,4-dione: A precursor in the synthesis of various thiazolidine derivatives.

    4-Bromobenzaldehyde: A key starting material in the synthesis of bromophenyl-substituted compounds.

    Thiazole: Another heterocyclic compound with similar biological activities.

Uniqueness

3-Thiazolidinebutanoic acid, 5-[(4-bromophenyl)methylene]-4-oxo-2-thioxo- is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. The combination of the thiazolidine ring and the bromophenyl moiety enhances its potential as a versatile compound in various scientific and industrial applications.

Properties

IUPAC Name

4-[5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO3S2/c15-10-5-3-9(4-6-10)8-11-13(19)16(14(20)21-11)7-1-2-12(17)18/h3-6,8H,1-2,7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPGDHNMSGUBRQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)CCCC(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.